2,4-Difluoro-6-methylbenzotrifluoride
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
This compound possesses the molecular formula C₈H₅F₅ and exhibits a molecular weight of 196.12 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene, which accurately describes the positioning of all substituents on the aromatic ring system. The structural framework consists of a benzene ring bearing two fluorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and a trifluoromethyl group, creating a highly substituted aromatic system with significant steric and electronic effects.
The compound belongs to the broader classification of fluorinated aromatic compounds, specifically categorized as a benzotrifluoride derivative. This classification places it within a group of molecules known for their unique chemical properties and applications across various scientific fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms introduces distinctive electronic characteristics that differentiate this compound from its non-fluorinated analogs, particularly in terms of electron density distribution and chemical reactivity patterns.
The molecular architecture of this compound can be understood through examination of its crystallographic properties, which indicate a monoclinic crystal system with specific lattice parameters determinable through X-ray diffraction studies. These structural determinations provide critical insights into the three-dimensional arrangement of atoms and the spatial relationships between different functional groups within the molecule.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅F₅ | |
| Molecular Weight | 196.12 g/mol | |
| International Union of Pure and Applied Chemistry Name | 1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene | |
| Crystal System | Monoclinic | |
| Classification | Fluorinated aromatic compound |
Historical Development in Fluorinated Aromatic Chemistry
The development of fluorinated aromatic compounds, including this compound, traces its origins to the pioneering work in organofluorine chemistry that began in the mid-19th century. Alexander Borodin, renowned both as a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundation for halogen exchange methodologies that would later become crucial in fluorochemical industry applications. This early work represented the initial synthesis of organofluorine compounds through halogen exchange, a method that remains broadly utilized in contemporary fluorine chemistry for introducing fluorine atoms into organic molecules.
The specific development of aromatic compounds with fluorinated side chains was first reported by Swarts in 1898, who discovered that benzotrichloride reacted rapidly with antimony trifluoride. This groundbreaking work demonstrated the conversion from aromatic trichloromethyl groups to trifluoromethyl groups, establishing the chemical pathway that would later be achieved using hydrogen fluoride and reported in the 1930s. These early discoveries laid the groundwork for understanding trifluoromethyl group chemistry and its incorporation into aromatic systems.
The synthesis methodologies for compounds like this compound typically involve fluorination processes and aromatic substitution reactions. Historical development in this field has shown that synthesis often utilizes precursors like benzotrifluoride or related derivatives, which are subjected to specific reaction conditions to introduce the desired functional groups. One common historical method involves the use of hydrogen fluoride in combination with carbon tetrachloride as solvents under controlled temperatures and pressures, where a mixture of anhydrous hydrogen fluoride and carbon tetrachloride is heated in an autoclave with the aromatic precursor to facilitate the reaction while continuously removing byproducts like hydrogen chloride.
The evolution of aromatic fluorination methodology has been significantly influenced by the work of Schiemann, who discovered an important aromatic fluorination methodology in 1927. This approach involved the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction was subsequently improved and continues to be used in the manufacture of fluoroaromatic compounds, demonstrating the enduring impact of early methodological developments on contemporary synthetic approaches.
Positional Isomerism in Polyfluorinated Benzotrifluorides
The study of positional isomerism in polyfluorinated benzotrifluorides reveals the complex relationships between structural arrangement and chemical properties. This compound represents one specific isomeric form within a larger family of difluoro-methylbenzotrifluoride compounds, each distinguished by the precise positioning of fluorine atoms, methyl groups, and trifluoromethyl substituents on the aromatic ring. The examination of related isomers provides crucial insights into how positional changes affect both physical and chemical characteristics of these molecules.
The 2,4-Difluoro-5-methylbenzotrifluoride isomer, with molecular formula C₈H₅F₅ and identical molecular weight of 196.12 grams per mole, demonstrates how subtle positional changes can create distinct chemical entities. This isomer features the methyl group at the 5 position rather than the 6 position, illustrating the significance of substitution patterns in determining molecular identity and properties. The International Union of Pure and Applied Chemistry nomenclature for this related compound is 1,5-difluoro-2-methyl-4-(trifluoromethyl)benzene, highlighting the systematic approach to naming these positional isomers.
Additional positional isomers within this family include 2,3-Difluoro-6-methylbenzotrifluoride, which carries the designation 1,2-difluoro-4-methyl-3-(trifluoromethyl)benzene according to International Union of Pure and Applied Chemistry nomenclature. This compound maintains the same molecular formula C₈H₅F₅ and molecular weight of 196.12 grams per mole, yet represents a distinct structural arrangement with fluorine atoms at the 2 and 3 positions relative to the trifluoromethyl group. The existence of multiple isomers demonstrates the rich structural diversity possible within this molecular framework.
The 3,4-Difluoro-2-methylbenzotrifluoride isomer presents another example of positional variation, with the International Union of Pure and Applied Chemistry name 1,2-difluoro-3-methyl-4-(trifluoromethyl)benzene. This structural arrangement places the fluorine atoms in adjacent positions, creating different electronic and steric environments compared to the 2,4-substitution pattern found in the target compound. Such positional differences significantly influence the chemical reactivity and physical properties of these molecules.
The chemical reactivity patterns of these positional isomers demonstrate how structural arrangements influence molecular behavior. This compound can participate in various chemical reactions, including nucleophilic aromatic substitution reactions where electron-withdrawing fluorine and trifluoromethyl groups activate the aromatic ring toward nucleophilic attack. Electrophilic aromatic substitution reactions also occur, though the electron-withdrawing nature of the substituents typically directs these reactions to specific positions on the ring. Cross-coupling reactions represent another important class of transformations, where the compound can serve as either an electrophile or nucleophile depending on the specific reaction conditions and coupling partners employed.
The mechanism of action for this compound typically involves its interaction as an electrophile in substitution reactions, where the electron-withdrawing effects of fluorine atoms and the trifluoromethyl group enhance the electrophilic character of the aromatic system. Kinetic studies suggest that reactions involving this compound follow first-order kinetics with respect to the concentration of electrophiles, providing insights into the fundamental reaction mechanisms governing these transformations. The understanding of these mechanistic pathways proves essential for predicting reactivity patterns and designing synthetic strategies involving these polyfluorinated aromatic compounds.
Properties
IUPAC Name |
1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-5(9)3-6(10)7(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLOVCXCPWPGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methylbenzotrifluoride typically involves halogenation reactions. One common method is the direct fluorination of 2,4-difluorotoluene using a fluorinating agent such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled conditions to prevent over-fluorination and ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of catalysts, such as palladium or nickel-based catalysts, can enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-6-methylbenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-difluoro-6-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can convert the compound to 2,4-difluoro-6-methylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring, such as nitration to form 2,4-difluoro-6-methylnitrobenzotrifluoride using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, H₂O, heat.
Reduction: LiAlH₄, ether, room temperature.
Substitution: HNO₃, H₂SO₄, 0-5°C.
Major Products Formed:
Oxidation: 2,4-Difluoro-6-methylbenzoic acid.
Reduction: 2,4-Difluoro-6-methylbenzyl alcohol.
Substitution: 2,4-Difluoro-6-methylnitrobenzotrifluoride.
Scientific Research Applications
Applications in Organic Synthesis
Solvent Properties:
DFMTF serves as an effective solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high polarity and low viscosity make it suitable for radical reactions and other synthetic processes where traditional solvents may fail.
Radical Reactions:
In radical chemistry, DFMTF has been used as a solvent that facilitates the generation of difluorobenzylic radicals. This property allows for selective functionalization of unactivated trifluoromethylarenes, expanding the scope of available synthetic pathways .
| Property | Value |
|---|---|
| Boiling Point | ~ 138 °C |
| Density | ~ 1.3 g/cm³ |
| Solubility | Soluble in organic solvents |
Medicinal Chemistry Applications
DFMTF has been explored for its potential in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound's unique fluorinated structure can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability.
Case Studies:
- Anticancer Agents: Research indicates that derivatives of DFMTF exhibit promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Compounds: DFMTF derivatives have shown efficacy against various bacterial strains, indicating potential as a scaffold for developing new antibiotics.
Material Science Applications
In material science, DFMTF is utilized as a precursor in the production of fluorinated polymers and coatings. These materials often exhibit enhanced chemical resistance and thermal stability due to the presence of fluorine atoms.
Coating Applications:
Fluorinated coatings derived from DFMTF are employed in automotive and aerospace industries for their durable protective properties. They provide resistance against harsh environmental conditions while maintaining aesthetic qualities.
Environmental Considerations
While DFMTF presents numerous applications, its environmental impact must be considered. The compound is subject to regulations concerning its use and disposal due to potential toxicity and persistence in the environment. Research into greener synthesis methods and safer alternatives is ongoing.
Mechanism of Action
The mechanism by which 2,4-Difluoro-6-methylbenzotrifluoride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s closest analogs differ in substituent types, positions, and functional groups. Key comparisons include:
2-Methoxy-4,6-ditrifluoromethylbenzoic Acid ()
- Substituents : Methoxy (-OCH₃) at position 2, two -CF₃ groups at positions 4 and 4.
- Key Differences :
- Methoxy is electron-donating, enhancing solubility in polar solvents compared to fluorine’s electron-withdrawing nature.
- Dual -CF₃ groups increase lipophilicity and steric hindrance versus the target compound’s single -CF₃.
- Applications : Likely used in drug intermediates due to carboxylic acid functionality, contrasting with the neutral benzotrifluoride scaffold .
3,6-Difluoro-2-methylbenzaldehyde ()
- Substituents : Difluoro (3,6), methyl (2), and aldehyde (-CHO) groups.
- Key Differences :
2-Nitro-4-(trifluoromethyl)benzoic Acid ()
- Substituents: Nitro (-NO₂) at position 2, -CF₃ at position 3.
- Key Differences: Nitro group significantly increases acidity (pKa ~1–2) and reactivity in electrophilic substitutions. Carboxylic acid functionality enables salt formation, unlike the non-ionic benzotrifluoride .
Research Findings and Trends
- Lipophilicity : The -CF₃ group in the target compound enhances membrane permeability, making it favorable for agrochemical formulations .
- Stability : Fluorine and -CF₃ groups resist hydrolysis and oxidation, outperforming nitro- or aldehyde-containing analogs in long-term storage .
- Thermal Properties : Methyl groups marginally improve thermal stability compared to methoxy or nitro substituents, which may degrade at elevated temperatures .
Biological Activity
2,4-Difluoro-6-methylbenzotrifluoride (DFMBT) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, particularly focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DFMBT is characterized by its trifluoromethyl group and two fluorine atoms on the benzene ring, which significantly influence its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 202.16 g/mol.
Mechanisms of Biological Activity
The biological activity of DFMBT can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DFMBT has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition can lead to increased levels of 2-arachidonoylglycerol (2-AG), potentially affecting neuroinflammation and neurodegenerative processes .
- Antimicrobial Properties : Preliminary studies suggest that DFMBT exhibits antimicrobial activity against various bacterial strains. Its structure allows it to penetrate bacterial membranes, disrupting cellular functions.
- Anti-inflammatory Effects : By modulating inflammatory pathways, DFMBT may reduce the production of pro-inflammatory cytokines, thereby offering potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Inhibits MAGL, increasing 2-AG levels | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Neuroinflammation
A study investigated the effects of DFMBT on neuroinflammation in mouse models. The results indicated that DFMBT administration led to a significant reduction in neuroinflammatory markers such as TNF-alpha and IL-6. This suggests a potential role for DFMBT in treating neurodegenerative diseases characterized by chronic inflammation .
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that DFMBT exhibited strong antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Basic Question: What are the common synthetic pathways for preparing 2,4-Difluoro-6-methylbenzotrifluoride, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves fluorination and functionalization of a benzene ring. A plausible route begins with a trifluoromethyl-substituted toluene derivative undergoing directed ortho-metalation (DoM) to introduce fluorine atoms at specific positions. Key steps include:
- Starting material : 2-Methylbenzotrifluoride derivatives (e.g., via Friedel-Crafts alkylation) .
- Fluorination : Use of fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to achieve regioselective fluorination .
- Reaction optimization : Temperature control (0–60°C) and solvent selection (e.g., dichloromethane or THF) critically impact yield. For example, Liu et al. reported yields >80% for analogous fluorinated pyrimidines under mild, metal-free conditions .
Advanced Question: How can researchers address challenges in achieving regioselective fluorination during synthesis?
Answer:
Regioselectivity is influenced by steric and electronic factors. Methodological approaches include:
- Directed metalation groups (DMGs) : Introduce temporary directing groups (e.g., boronic esters) to guide fluorine substitution .
- Computational modeling : DFT calculations predict electrophilic aromatic substitution (SEAr) reactivity, identifying favorable positions for fluorination .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired intermediates. For instance, low temperatures may suppress side reactions in multi-fluorination steps .
Basic Question: What analytical techniques are most reliable for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : NMR resolves fluorine environments, while NMR identifies methyl and aromatic protons. Coupling constants (e.g., ) confirm substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways. NIST databases provide reference spectra for cross-verification .
- X-ray crystallography : Determines crystal structure and confirms regiochemistry, though challenges arise due to volatility .
Advanced Question: How can spectral overlaps in 19F^{19}\text{F}19F NMR be resolved for fluorinated analogs?
Answer:
Strategies include:
- Decoupling experiments : Use - heteronuclear coupling to simplify splitting patterns .
- Solvent effects : Polar solvents (e.g., DMSO-d6) may shift signals due to hydrogen bonding .
- 2D NMR : -COSY or HSQC correlates fluorine and proton environments, aiding assignment in crowded spectra .
Basic Question: How do substituents (e.g., methyl vs. trifluoromethyl) influence the compound’s reactivity?
Answer:
- Electron-withdrawing effects : The trifluoromethyl group deactivates the ring, directing electrophiles to meta/para positions. Methyl groups, being weakly electron-donating, slightly activate ortho/para sites .
- Steric hindrance : Bulky substituents (e.g., trifluoromethyl) reduce reactivity at adjacent positions, favoring distal functionalization .
Advanced Question: What computational methods predict the compound’s stability under varying pH or temperature?
Answer:
- Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the trifluoromethyl group) under acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Experimental data combined with Arrhenius equations predict thermal decomposition rates .
Basic Question: How should researchers handle contradictions in reported reaction yields for similar compounds?
Answer:
- Reproduce conditions : Verify solvent purity, catalyst loading, and inert atmosphere usage. For example, trace moisture can deactivate fluorinating agents .
- Statistical analysis : Apply ANOVA to compare datasets, identifying outliers due to procedural variability .
Advanced Question: What strategies validate the environmental stability of this compound in surface chemistry studies?
Answer:
- Microspectroscopic imaging : Analyze adsorption/desorption kinetics on indoor surfaces (e.g., silica or polymers) using time-resolved FTIR .
- Accelerated aging tests : Expose the compound to UV light or ozone, monitoring degradation via LC-MS .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .
Advanced Question: How can researchers design experiments to probe the compound’s role in fluorocarbene-mediated reactions?
Answer:
- Trapping experiments : Introduce alkenes or alkynes to intercept difluorocarbene intermediates generated via thermal decomposition .
- Isotopic labeling : Use -labeled analogs to track carbene formation via NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
